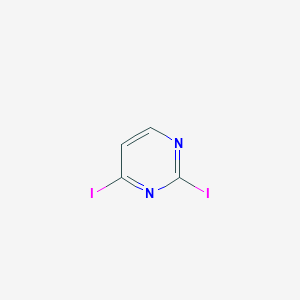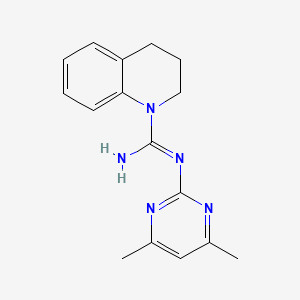
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, also known as 4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide, is a synthetic compound that has been widely studied and used in scientific research. It is a versatile compound that has been used to investigate a wide range of biochemical and physiological processes.
科学的研究の応用
Pharmacological Exploration of Isoquinoline Derivatives
Isoquinoline derivatives have been extensively studied for their pharmacological importance, with research indicating their potential in addressing central nervous system disorders, among other therapeutic areas. Danao et al. (2021) highlight the chemical properties and biological activities of isoquinoline and its synthetic derivatives, underscoring their application in developing novel therapeutic agents for a range of diseases, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antimicrobial and Antitumor Applications
Research on N-oxides and other nitrogen-containing heterocycles, like those structurally related to the queried compound, has demonstrated significant antimicrobial and antitumor activities. Dembitsky, Gloriozova, and Poroikov (2015) review the biological activities of isoquinoline N-oxides isolated from plants, revealing their confirmed antimicrobial and antitumor activities and suggesting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Application in Organic Light-Emitting Diodes (OLEDs)
The rapid development of organic optoelectronics has seen the exploration of various organic compounds, including isoquinoline derivatives, for their application in OLED devices. Squeo and Pasini (2020) provide an overview of BODIPY-based organic semiconductors, highlighting the structural design and synthesis of these materials for use in OLEDs, indicating the versatility of isoquinoline derivatives in electronic applications (Squeo & Pasini, 2020).
Exploration in Antimalarial Therapeutics
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Njaria, Okombo, Njuguna, and Chibale (2015) review the chemical structures, biological evaluation, and potential therapeutic applications of chloroquine (CQ) and its derivatives, illustrating the ongoing research efforts to repurpose or reposition these compounds for various infectious and noninfectious diseases, showcasing the adaptability of these compounds in medicinal chemistry (Njaria, Okombo, Njuguna, & Chibale, 2015).
Significance in Drug Discovery
Gupta, Luxami, and Paul (2021) discuss the significance of 8-hydroxyquinolines in drug discovery, emphasizing their potential in synthesizing novel agents for various therapeutic targets. Their review covers recent literature on 8-hydroxyquinoline derivatives, showcasing their broad spectrum of biological activities and their role in developing treatments for proliferative, microbial, fungal, and viral diseases, as well as neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
特性
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-2H-quinoline-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-10-12(2)19-16(18-11)20-15(17)21-9-5-7-13-6-3-4-8-14(13)21/h3-4,6,8,10H,5,7,9H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSHWPKXOJSKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCCC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinoline-1(2H)-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

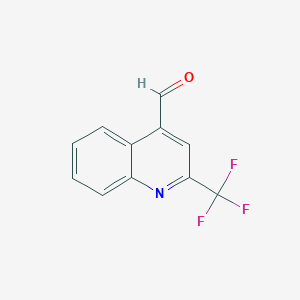
![[2-(Acetyloxy)-5-nitro-1,3-phenylene]di(methylene) diacetate](/img/structure/B1310644.png)
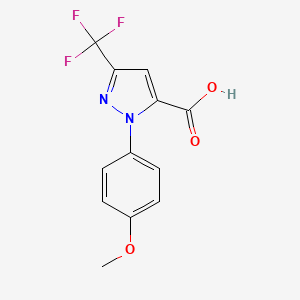
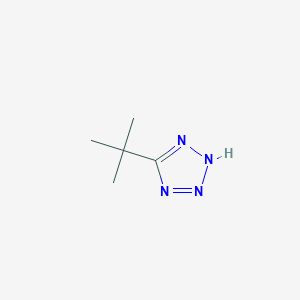
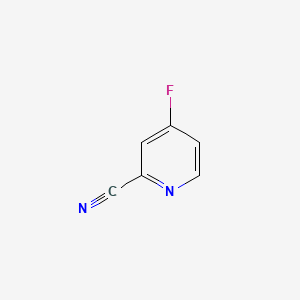
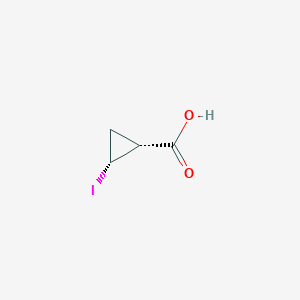
![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)
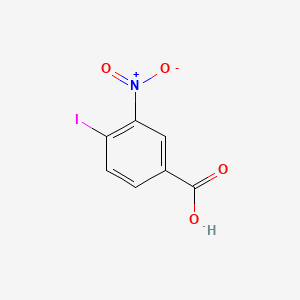
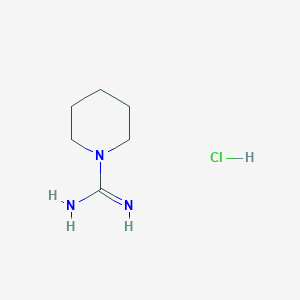
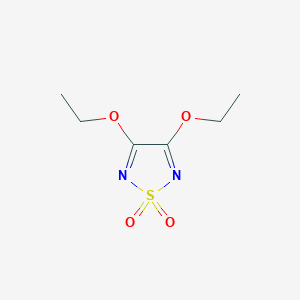
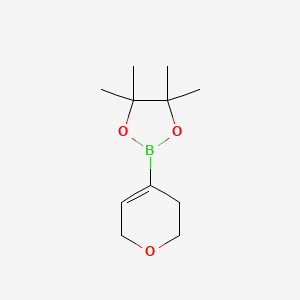
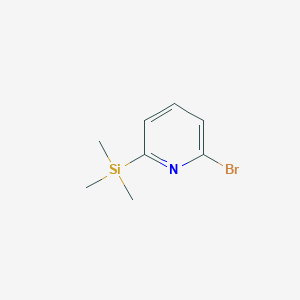
![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)
